

Application Notes and Protocols for Polymyxin

Susceptibility Testing of Clinical Isolates

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Compound of Interest

Compound Name: Polymyxin

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These application notes provide a comprehensive overview of current methods for **polymyxin** susceptibility testing of clinical isolates. Detailed protocols for key methodologies are included, along with a summary of comparative performance data to guide laboratory practice and research.

Introduction

The resurgence of **polymyxins** (colistin and **polymyxin B**) as last-resort antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria has highlighted the critical need for accurate susceptibility testing. However, determining **polymyxin** susceptibility is challenging due to the unique physicochemical properties of these cationic polypeptide antibiotics. Issues such as poor diffusion in agar, adsorption to plastic surfaces, and the presence of heteroresistance can lead to unreliable results with certain methods.^{[1][2][3]} This document outlines the recommended reference method, alternative techniques, and their associated limitations, providing protocols and comparative data to aid in the selection and implementation of appropriate testing strategies.

Reference Method: Broth Microdilution (BMD)

The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution

as the reference method for determining the minimum inhibitory concentration (MIC) of colistin. [4][5] This method is considered the gold standard due to its reproducibility and reliability.[2]

Experimental Protocol: Broth Microdilution for Colistin

a. Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)[6]
- Colistin sulfate powder[6]
- Sterile, plain polystyrene 96-well microtiter plates[4]
- Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
- Sterile diluents (e.g., saline or sterile water)
- Quality control (QC) strains: *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853.[7][8] EUCAST also recommends including a resistant QC strain, such as *E. coli* NCTC 13846 (mcr-1 positive).[7][8]

b. Preparation of Colistin Stock Solution:

- Prepare a stock solution of colistin sulfate in sterile water at a concentration of 1,024 µg/mL. [6]
- Store aliquots of the stock solution at -80°C until use.[6]

c. Inoculum Preparation:

- From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in a suitable broth or saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[6][9]

d. Plate Preparation and Inoculation:

- Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

e. Incubation and Interpretation:

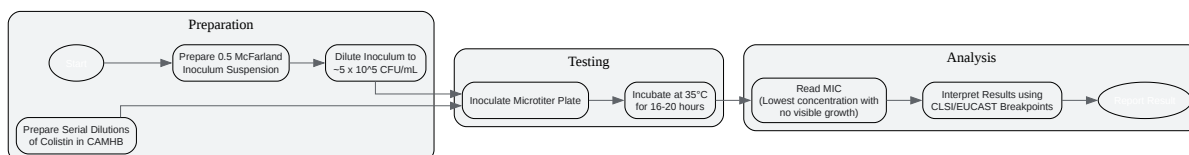
- Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[\[6\]](#)
- The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[\[6\]](#)
- Interpret the MIC results according to the latest CLSI or EUCAST breakpoints (see Table 1).

Table 1: CLSI and EUCAST Breakpoints for Colistin (µg/mL)

Organism Group	CLSI (2020)	EUCAST (2025)
Enterobacterales	≤2 (Intermediate), >2 (Resistant)	≤2 (Susceptible), >2 (Resistant)
Pseudomonas aeruginosa	≤2 (Intermediate), >2 (Resistant)	≤2 (Susceptible), >2 (Resistant)
Acinetobacter spp.	≤2 (Intermediate), >2 (Resistant)	≤2 (Susceptible), >2 (Resistant)

Note: CLSI has removed the "susceptible" category for **polymyxins**, designating isolates with MICs ≤2 µg/mL as "intermediate" to reflect the limited clinical efficacy and potential for toxicity. [\[10\]](#)[\[11\]](#)

Workflow for Broth Microdilution



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Caption: Workflow for **Polymyxin** Broth Microdilution Susceptibility Testing.

Alternative Phenotypic Methods

While BMD is the reference method, its labor-intensive nature has led to the use of other methods in clinical laboratories.[2] The performance of these methods compared to BMD is variable.

Agar Dilution

Agar dilution is considered a reliable alternative to BMD.[12] It involves incorporating the antibiotic into the agar medium at various concentrations.

Experimental Protocol: Agar Dilution

a. Materials:

- Mueller-Hinton agar (MHA)
- Colistin sulfate
- Sterile petri dishes
- Bacterial inoculum suspension (0.5 McFarland)
- Inoculum replicator (e.g., multipoint inoculator)

b. Plate Preparation:

- Prepare molten MHA and cool to 45-50°C.
- Add appropriate volumes of colistin stock solution to the molten agar to achieve the desired final concentrations.
- Pour the agar into sterile petri dishes and allow it to solidify.

c. Inoculation and Incubation:

- Prepare a 0.5 McFarland inoculum suspension for each isolate.
- Using an inoculum replicator, spot-inoculate the bacterial suspensions onto the surface of the agar plates, including a control plate with no antibiotic.
- Incubate the plates at 35°C for 16-20 hours.

d. Interpretation:

- The MIC is the lowest concentration of colistin that inhibits visible growth of the isolate.

Gradient Diffusion (Etest®)

Gradient diffusion tests, such as Etest®, utilize a plastic strip impregnated with a continuous gradient of antibiotic. However, due to the poor diffusion of large **polymyxin** molecules in agar, this method is prone to high error rates and is not recommended by EUCAST.^{[7][13]} Studies have shown a significant number of false susceptible results with gradient tests.^[14]

Disk Diffusion

The disk diffusion method is generally considered unreliable for **polymyxin** susceptibility testing due to the poor diffusion of colistin in agar, leading to unacceptably high error rates.^{[9][15][16]} Neither CLSI nor EUCAST recommends this method for determining **polymyxin** susceptibility.^[7]

Commercial Automated Systems

Several automated systems, such as VITEK® 2, Phoenix™, and MicroScan, offer colistin susceptibility testing. However, their performance can be inconsistent, with some studies reporting high rates of very major errors (false susceptibility).[8][17] Results from automated systems, particularly those in the susceptible range, should be confirmed by the reference BMD method.[8]

Comparative Performance of Susceptibility Testing Methods

The accuracy of alternative methods is typically evaluated by comparing their results to the reference BMD method. Key performance indicators include categorical agreement (CA), essential agreement (EA), major errors (ME; false resistance), and very major errors (VME; false susceptibility).

Table 2: Performance of Various **Polymyxin** Susceptibility Testing Methods Compared to Broth Microdilution

Method	Organism(s)	Categorical Agreement (%)	Very Major Errors (%)	Major Errors (%)	Reference(s)
Agar Dilution	Gram-negative bacteria	91.8 - 97	0.7 - 3.3	2.4 - 4.9	[7] [18]
Gradient Diffusion	E. coli	-	10.7	-	[19]
Gram-negative bacteria	-	1.0	0	[18]	
Carbapenem-resistant Enterobacteriaceae	-	12.0	-	[7]	
Automated Systems					
Phoenix 100	Carbapenem-resistant A. baumannii	-	41.4	-	[8]
Vitek 2	Carbapenem-resistant A. baumannii	-	37.9	-	[8]
mcr-positive isolates	74.7	25.0	-	[17]	
Sensititre	Gram-negative bacteria	89 - 95	up to 3	3 - 7	[8]

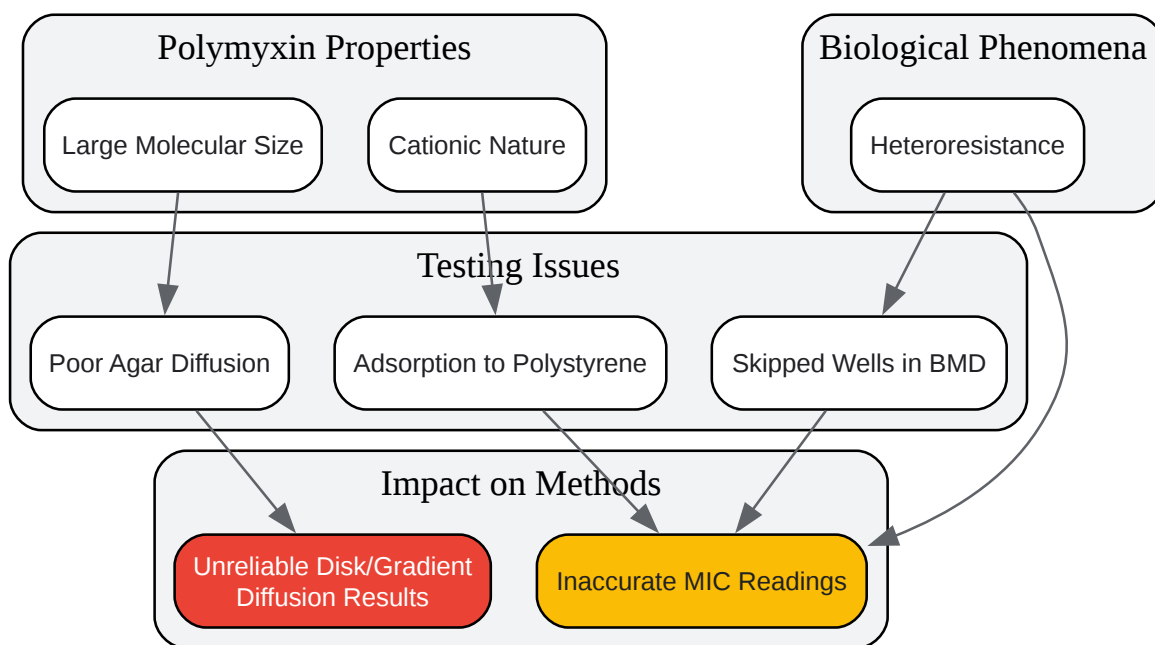
Note: Performance can vary significantly based on the specific commercial product, organism, and resistance mechanism.

Challenges in Polymyxin Susceptibility Testing

Several factors contribute to the difficulty in obtaining accurate **polymyxin** susceptibility results:

- **Adsorption to Plastics:** **Polymyxins** can adsorb to the polystyrene surfaces of microtiter plates, reducing the effective antibiotic concentration.^{[1][3]} While the addition of surfactants like Polysorbate-80 can mitigate this, it is not currently recommended by CLSI or EUCAST as it may have its own antibacterial activity or synergistic effects.^[7]
- **Poor Agar Diffusion:** The large molecular size and cationic nature of **polymyxins** lead to poor diffusion through agar, making methods like disk diffusion and gradient diffusion unreliable.^{[7][15]}
- **Heteroresistance:** This phenomenon, where a subpopulation of bacteria exhibits resistance within a predominantly susceptible population, can be difficult to detect with standard methods and may lead to treatment failure.^[7]
- **"Skipped Wells" in BMD:** Occasionally, growth is observed in wells with higher antibiotic concentrations while being absent in wells with lower concentrations, complicating MIC interpretation.^[7]

Logical Relationship of Testing Challenges



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Caption: Factors Complicating **Polymyxin** Susceptibility Testing.

Conclusion and Recommendations

Accurate **polymyxin** susceptibility testing is essential for patient management and surveillance of resistance.

- Broth microdilution is the recommended reference method for determining **polymyxin** MICs. [\[4\]](#)
- Agar dilution can be a reliable alternative if performed correctly.
- Disk diffusion and gradient diffusion methods are unreliable and should not be used for clinical decision-making. [\[7\]](#)[\[13\]](#)
- Commercial automated systems should be used with caution, and susceptible results, particularly for critical isolates, should be confirmed with a reference method. [\[8\]](#)
- Laboratories should adhere to the latest guidelines from CLSI and EUCAST and participate in external quality assessment schemes to ensure the accuracy of their results.

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